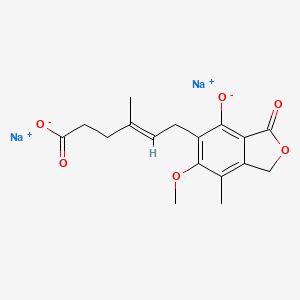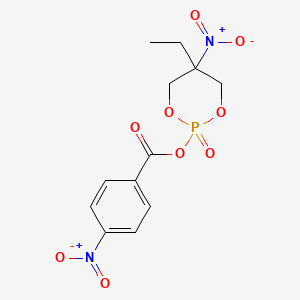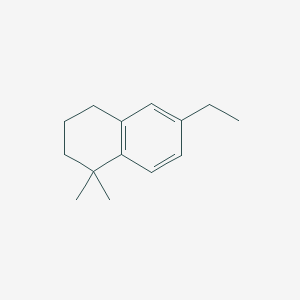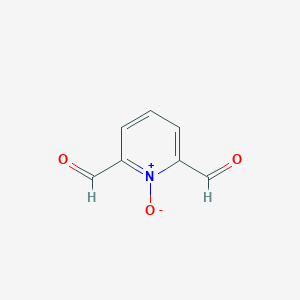
4,4,5-Trichloro-1,3-dioxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5-Trichloro-1,3-dioxolan-2-one is an organic compound with the molecular formula C3H2Cl3O3 It is a derivative of dioxolane, characterized by the presence of three chlorine atoms attached to the dioxolan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5-Trichloro-1,3-dioxolan-2-one typically involves the chlorination of 1,3-dioxolan-2-one. One common method includes the reaction of 1,3-dioxolan-2-one with chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination at the desired positions on the dioxolan ring .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of advanced separation techniques, such as distillation and crystallization, ensures the purity of the final product. The scalability of the process is achieved through optimization of reaction parameters and the use of efficient catalysts .
Chemical Reactions Analysis
Types of Reactions
4,4,5-Trichloro-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form less chlorinated derivatives using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: Oxidation of this compound can lead to the formation of higher oxidation state compounds, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium fluoride; typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction: Lithium aluminum hydride; conducted in anhydrous ether solvents under inert atmosphere.
Major Products Formed
Substitution Products: Various substituted dioxolanes depending on the nucleophile used.
Reduction Products: Less chlorinated dioxolanes.
Scientific Research Applications
4,4,5-Trichloro-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 4,4,5-Trichloro-1,3-dioxolan-2-one involves its reactivity towards nucleophiles and reducing agents. The presence of electron-withdrawing chlorine atoms makes the compound highly reactive, facilitating nucleophilic substitution and reduction reactions. The molecular targets and pathways involved in these reactions are primarily determined by the nature of the nucleophile or reducing agent used .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-1,3-dioxolan-2-one: A less chlorinated derivative with similar reactivity but different physical properties.
4,5-Dichloro-1,3-dioxolan-2-one: Another chlorinated dioxolane with two chlorine atoms, exhibiting similar chemical behavior but distinct reactivity patterns.
Uniqueness
4,4,5-Trichloro-1,3-dioxolan-2-one is unique due to the presence of three chlorine atoms, which significantly enhances its reactivity compared to its less chlorinated counterparts. This increased reactivity makes it a valuable compound for various chemical transformations and applications .
Properties
CAS No. |
22432-71-9 |
|---|---|
Molecular Formula |
C3HCl3O3 |
Molecular Weight |
191.39 g/mol |
IUPAC Name |
4,4,5-trichloro-1,3-dioxolan-2-one |
InChI |
InChI=1S/C3HCl3O3/c4-1-3(5,6)9-2(7)8-1/h1H |
InChI Key |
JPLNAQJTXYXDAV-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(OC(=O)O1)(Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



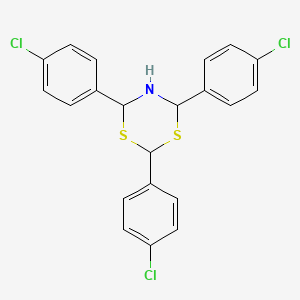
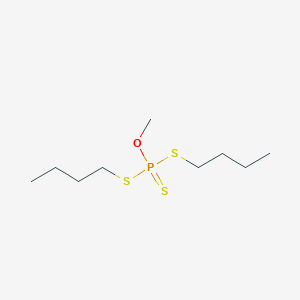
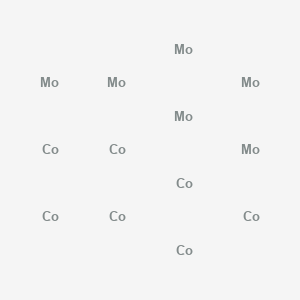
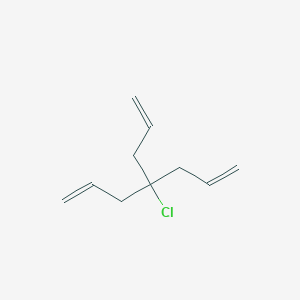




![2-[2-(4-Nitrophenyl)hydrazinylidene]propanal](/img/structure/B14714403.png)
